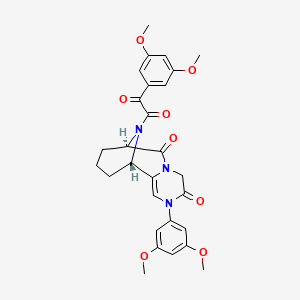
AG-5507
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AG-5507 is a novel potent ligand for the FKBP12 protein
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AG-5507 involves several key steps:
Cyclization of Ketal Amide: The ketal amide undergoes cyclization upon treatment with pyridinium p-toluenesulfonate, resulting in a bicyclic derivative.
Bromination and Rearrangement: The bicyclic compound is then brominated in the presence of sodium methoxide, leading to the formation of a ketal lactam.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely involves standard organic synthesis techniques, including the use of protective groups, cyclization, and bromination reactions.
Análisis De Reacciones Químicas
Types of Reactions
AG-5507 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within this compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
AG-5507 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its role in protein-ligand interactions, particularly with FKBP12.
Medicine: Potential therapeutic applications due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
AG-5507 exerts its effects by binding to the FKBP12 protein, a key molecular target. This interaction can modulate various cellular pathways, including those involved in protein folding and signal transduction. The binding of this compound to FKBP12 can influence the activity of downstream effectors and pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
FK506 (Tacrolimus): Another FKBP12 ligand with immunosuppressive properties.
Rapamycin (Sirolimus): Binds to FKBP12 and has applications in immunosuppression and cancer therapy.
Uniqueness of AG-5507
This compound is unique due to its specific binding affinity and selectivity for FKBP12. This makes it a valuable tool for studying FKBP12-related pathways and developing targeted therapies.
Propiedades
Número CAS |
294865-05-7 |
|---|---|
Fórmula molecular |
C28H29N3O8 |
Peso molecular |
535.553 |
Nombre IUPAC |
(7R,11S)-2-(3,5-Dimethoxyphenyl)-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-8,9,10,11-tetrahydro-2H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H,7H)-dione |
InChI |
InChI=1S/C28H29N3O8/c1-36-18-8-16(9-19(12-18)37-2)26(33)28(35)31-22-6-5-7-23(31)27(34)30-15-25(32)29(14-24(22)30)17-10-20(38-3)13-21(11-17)39-4/h8-14,22-23H,5-7,15H2,1-4H3/t22-,23+/m0/s1 |
Clave InChI |
ZOUJCYGNTJCKCH-XZOQPEGZSA-N |
SMILES |
O=C(C1)N(C2=CC(OC)=CC(OC)=C2)C=C([C@]3([H])CCC[C@@]4([H])N3C(C(C5=CC(OC)=CC(OC)=C5)=O)=O)N1C4=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AG-5507; AG 5507; AG5507 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















